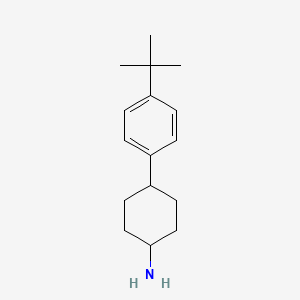

4-(4-Tert-butylphenyl)cyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-5,8-9,13,15H,6-7,10-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKXFAVHGNUKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 4 Tert Butylphenyl Cyclohexan 1 Amine

Nucleophilic Reactivity of the Amine Functionality in 4-(4-Tert-butylphenyl)cyclohexan-1-amine

The primary amine group is the most reactive site on this compound, acting as a potent nucleophile in numerous reactions. Its reactivity is fundamental to the synthesis of a diverse array of derivatives.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of this compound allows it to readily attack electrophilic carbonyl and sulfonyl compounds, leading to the formation of amides, carbamates, ureas, and sulfonamides. These reactions are standard transformations for primary amines. masterorganicchemistry.comyoutube.com

Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides provides the corresponding N-acylated products. This is a fundamental step in the synthesis of many complex molecules. libretexts.org For instance, in syntheses related to the antipsychotic drug Cariprazine, which features a substituted cyclohexylamine (B46788) core, analogous primary amines are reacted with chloroformates or carbamoyl (B1232498) chlorides. nih.gov Reaction with methyl chloroformate yields a methyl carbamate (B1207046) derivative. newdrugapprovals.org Similarly, reaction with dimethylcarbamoyl chloride in the presence of a base like sodium bicarbonate or triethylamine (B128534) produces a dimethylurea derivative. newdrugapprovals.orggoogle.com

Sulfonylation: The amine can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form stable sulfonamides. ekb.eg This reaction is a common method for synthesizing primary sulfonamides and their derivatives. nih.govorganic-chemistry.org The resulting sulfonamides have distinct chemical properties and are prevalent in medicinal chemistry. ekb.egucl.ac.uk

Alkylation: N-alkylation of this compound with alkyl halides (R-X) can produce secondary and tertiary amines. However, these reactions can be challenging to control, often resulting in a mixture of mono-, di-, and even tri-alkylated products, including the formation of quaternary ammonium (B1175870) salts. Selective mono-alkylation typically requires specific strategies, such as reductive amination or the use of specialized alkylating agents and reaction conditions. researchgate.netnih.gov

Table 1: Representative Acylation Reactions of Primary Cyclohexylamines

| Reagent Type | Specific Reagent | Product Type | Reference |

|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | Amide | libretexts.org |

| Acid Anhydride | Acetic Anhydride | Amide | libretexts.org |

| Chloroformate | Methyl Chloroformate | Carbamate | newdrugapprovals.org |

| Carbamoyl Chloride | Dimethylcarbamoyl Chloride | Urea (B33335) | google.com |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide | ekb.eg |

Formation of Imine Derivatives and Related Condensation Reactions

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, most notably to form imines (also known as Schiff bases). This reversible, often acid-catalyzed, reaction involves the nucleophilic addition of the amine to the carbonyl carbon of an aldehyde or ketone, forming a carbinolamine intermediate. Subsequent elimination of a water molecule yields the C=N double bond of the imine.

Condensation reactions are also pivotal in forming urea derivatives, a key structural motif in the pharmaceutical agent Cariprazine. nih.gov The synthesis of Cariprazine and related compounds often involves the condensation of a trans-4-substituted cyclohexylamine with a suitable reagent to build the urea linkage. For example, a common route involves reacting the amine with an isocyanate or a carbamoyl chloride derivative to form the N,N'-substituted urea. google.com

Carbon-Nitrogen Bond Forming Reactions Involving this compound

Modern synthetic methods allow for the formation of new carbon-nitrogen bonds, expanding the synthetic utility of this compound beyond classical nucleophilic substitution.

C-H Amination Strategies

While often referring to the installation of an amine onto a carbon framework, C-H amination strategies can also involve the functionalization of C-H bonds within the amine-containing molecule itself. Amine-directed C-H functionalization is a powerful strategy where the amine group coordinates to a transition metal catalyst, typically palladium(II), and directs the activation of a specific C-H bond within the molecule. rsc.org This allows for the selective introduction of new functional groups at positions that would otherwise be unreactive, such as on the cyclohexane (B81311) or phenyl rings.

Another relevant strategy is the α-C–H bond functionalization of the cyclohexane ring. This can proceed via an intermolecular hydride transfer from the α-carbon to a suitable acceptor (like benzophenone), generating an imine or iminium ion intermediate in situ. This electrophilic intermediate can then be trapped by a variety of nucleophiles, leading to the formation of α-substituted cyclic amines. nih.gov This method allows for direct modification of the cyclohexane ring adjacent to the nitrogen atom.

Cross-Coupling Reactions at Nitrogen

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. researchgate.netmdpi.com this compound, as a primary amine, is a suitable nucleophile for these powerful transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile methods for constructing C(aryl)-N bonds. organic-chemistry.orgyoutube.com It enables the coupling of amines with aryl halides or pseudohalides (e.g., triflates, tosylates). libretexts.orgnumberanalytics.com The reaction typically employs a palladium(0) precatalyst, a bulky, electron-rich phosphine (B1218219) ligand (such as XPhos or BrettPhos), and a strong, non-nucleophilic base like sodium tert-butoxide. tcichemicals.com The steric hindrance of the cyclohexyl group can influence reaction rates, but appropriate ligand selection generally allows for efficient coupling. numberanalytics.com

Ullmann Condensation: An older, copper-catalyzed method for C(aryl)-N bond formation is the Ullmann condensation. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols using copper(I) salts and specialized ligands (like phenanthrolines or diamines) have made the reaction more practical and expanded its scope. wikipedia.org It serves as a valuable alternative to palladium-catalyzed methods, particularly for certain substrates.

Table 2: Major C-N Cross-Coupling Methodologies

| Reaction Name | Metal Catalyst | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl Halides, Aryl Triflates | Mild conditions, high functional group tolerance, broad substrate scope. | organic-chemistry.orglibretexts.orgnumberanalytics.com |

| Ullmann Condensation | Copper | Aryl Halides (often activated) | Often requires higher temperatures, useful alternative to Pd-catalysis. | wikipedia.orgorganic-chemistry.org |

Cyclohexane Ring Modifications and Substituent Derivatization

The this compound scaffold allows for extensive modification, not only at the amine functionality but also on the cyclohexane ring itself. The development of the complex antipsychotic drug Cariprazine provides a clear example of how this core can be elaborated into a highly functionalized molecule. nih.govnewdrugapprovals.orgmedkoo.com

Synthetic routes toward Cariprazine often start with a pre-functionalized cyclohexane ring, such as (trans-4-aminocyclohexyl)acetic acid ethyl ester. google.com This starting material already contains a carboxymethyl group on the ring, which is later used as a handle to connect to the piperazine (B1678402) fragment of the final drug. This demonstrates that the cyclohexane ring can be substituted with various functional groups to serve as anchors for building larger molecular architectures.

Furthermore, the amine group itself is a substituent on the ring that undergoes significant derivatization. In the synthesis of Cariprazine, the primary amine is converted into a dimethylurea moiety. newdrugapprovals.orggoogle.com This transformation highlights how the initial amine serves as a key point for introducing complex functionality. The stereochemistry of the substituents on the cyclohexane ring (typically trans) is crucial for the biological activity of these molecules and is a key consideration in their synthesis. google.com

Reactions at the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the combined directing effects of the activating amino group (via its N-substituted derivatives) and the moderately activating tert-butyl group.

Electrophilic Aromatic Substitution:

The primary amino group is a powerful activating and ortho-, para-directing group. However, its strong basicity can lead to complications in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, where the Lewis acid catalyst can complex with the amine. To circumvent this, the amine is typically protected, for instance as an acetamide. The N-acetyl group is still an ortho-, para-director but is less activating than the free amine.

The tert-butyl group is also an ortho-, para-director. In this molecule, the para-position is already occupied. Therefore, electrophilic attack is directed to the positions ortho to the amino/amido group and the tert-butyl group. Steric hindrance from the bulky tert-butyl group and the cyclohexyl moiety can influence the distribution of ortho- and meta-isomers.

Halogenation: Halogenation, such as bromination or chlorination, is expected to occur primarily at the positions ortho to the activating amino group. The use of N-protected derivatives can provide better control over the reaction and prevent side reactions. For instance, regioselective ortho-halogenation of N-aryl amides has been achieved using methods that harness the reactivity of boron intermediates. nih.gov

Nitration: Nitration of the aromatic ring can be achieved using standard nitrating agents. Due to the strong activating nature of the amino group, the reaction conditions must be carefully controlled to avoid polysubstitution and oxidative side reactions. Protection of the amino group is generally required.

Friedel-Crafts Acylation: Direct Friedel-Crafts acylation of this compound is generally not feasible due to the reaction of the Lewis acid catalyst with the basic amino group. nih.gov However, the N-acetyl derivative can undergo Friedel-Crafts acylation. The acylation would be directed to the position ortho to the N-acetyl group, though steric hindrance may reduce the yield. wuxiapptec.com

| Reaction | Reagents | Expected Major Product(s) | Notes |

| Halogenation (Bromination) | Br2, FeBr3 (on N-acetyl derivative) | 2-Bromo-4-(4-tert-butylphenyl)-N-cyclohexylacetamide | The amino group directs ortho. Steric hindrance is a key factor. |

| Nitration | HNO3, H2SO4 (on N-acetyl derivative) | 2-Nitro-4-(4-tert-butylphenyl)-N-cyclohexylacetamide | Careful control of conditions is necessary. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 (on N-acetyl derivative) | 2-Acyl-4-(4-tert-butylphenyl)-N-cyclohexylacetamide | Steric hindrance can significantly impact the feasibility and yield. |

Functionalization of the Cyclohexane Ring System

The saturated cyclohexane ring is generally less reactive than the aromatic phenyl ring. However, functionalization can be achieved through various methods, including dehydrogenation and substitution reactions under specific conditions.

Dehydrogenation:

Catalytic dehydrogenation can introduce unsaturation into the cyclohexane ring, leading to the formation of cyclohexene (B86901) or even aromatization to a biphenyl (B1667301) system under more forcing conditions. This transformation typically requires a catalyst, such as palladium on carbon (Pd/C), and elevated temperatures. The regioselectivity of this reaction would be influenced by the bulky 4-tert-butylphenyl substituent. For instance, catalytic acceptorless dehydrogenation of cycloalkanes has been achieved under visible light irradiation using a dual hydrogen atom transfer catalyst system. google.comresearchgate.net

Substitution Reactions:

Direct substitution on the cyclohexane ring is challenging and often lacks selectivity. However, derivatives of 4-tert-butylcyclohexanone (B146137) can be used as precursors to introduce functionality onto the ring which can then be converted to the desired amine. nih.govresearchgate.net For example, the synthesis of derivatives of 4-tert-butylcyclohexanone allows for the introduction of various functional groups that can be retained or transformed after the formation of the amine. nih.govresearchgate.net

| Transformation | Typical Conditions | Potential Product(s) |

| Catalytic Dehydrogenation | Pd/C, high temperature | 4-(4-tert-butylphenyl)cyclohex-1-ene-1-amine, 4-(4-tert-butylphenyl)aniline |

| Reductive Amination of Precursor | 4-(4-tert-butylphenyl)cyclohexanone, NH3, reducing agent | This compound |

Oxidative and Reductive Transformations of this compound

The amino group and the aromatic ring are both susceptible to oxidative and reductive transformations.

Oxidative Transformations:

The primary amino group can be oxidized to various functional groups depending on the oxidant and reaction conditions.

Oxidation to Oximes and Nitro Compounds: Oxidation of the primary amine can lead to the corresponding oxime or nitro compound. For instance, the direct synthesis of cyclohexanone (B45756) oxime from cyclohexane via an oxidation-oximization cascade has been reported. rsc.org Similar strategies could potentially be adapted for this compound.

Oxidation of the Cyclohexane Ring: The cyclohexane ring can be oxidized, for example, using peroxides in the presence of metal catalysts. Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide have been conducted using metal-nitrogen-doped carbon catalysts. rsc.org Such methods could potentially be applied to functionalize the cyclohexane ring of the title compound.

Reductive Transformations:

Birch Reduction: The Birch reduction is a classic method for the reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nih.govresearchgate.netnih.gov Applying this to this compound would likely reduce the phenyl ring, yielding a diene product. The regioselectivity would be influenced by the electron-donating nature of the alkyl substituent on the aromatic ring.

| Transformation | Reagents | Expected Product | Notes |

| Oxidation of Amine | e.g., H2O2, metal catalyst | 4-(4-tert-butylphenyl)cyclohexan-1-one oxime | The specific product depends on the oxidant and conditions. |

| Birch Reduction | Na or Li, NH3 (l), ROH | 4-(4-tert-butyl-cyclohexa-2,5-dien-1-yl)cyclohexan-1-amine | The exact isomer distribution may vary. |

Structural and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and elucidating the intricate structural details of 4-(4-tert-butylphenyl)cyclohexan-1-amine. These methods provide a comprehensive understanding of the molecule's connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound. The distinction between cis and trans isomers is readily achieved by analyzing both ¹H and ¹³C NMR spectra. The chemical shift of the protons and carbons in the cyclohexane (B81311) ring, particularly those at the C1 and C4 positions, are highly sensitive to their spatial orientation (axial or equatorial).

In related substituted cyclohexanes, such as cis- and trans-4-tert-butylcyclohexanol, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (the C1-proton) is a key diagnostic marker. researchgate.net A similar principle applies to this compound, where the C1-proton's chemical shift and its coupling constants with neighboring protons can definitively assign the stereochemistry. For instance, in the trans isomer, the amine group and the tert-butylphenyl group are typically in equatorial positions, leading to a specific set of coupling constants for the C1-proton. Conversely, in the cis isomer, one of these bulky groups would be forced into an axial position, significantly altering the NMR spectrum. uni.lu

Table 1: Representative ¹H and ¹³C NMR Data for a Related Substituted Cyclohexane

| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| cis | tert-Butyl | 0.92 (s, 9H) | 32.5, 27.6 |

| trans | tert-Butyl | 0.78 (s, 9H) | 32.7, 27.6 |

| cis | C1-H | Multiplet | 72.2 |

| trans | C1-H | Multiplet | Not Reported |

Data is for the related compound cis/trans-4-(tert-butyl)-1-phenylcyclohexan-1-ol and serves as an illustrative example. nih.gov

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in this compound. The primary amine (-NH₂) group exhibits characteristic stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibrations are observed around 1600 cm⁻¹.

The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the tert-butyl group is confirmed by characteristic C-H stretching and bending vibrations. The cyclohexane ring's C-C and C-H vibrations contribute to the more complex fingerprint region of the spectrum. researchgate.netnih.gov

Raman spectroscopy provides complementary information. While the polar N-H and C-O bonds (if present as an impurity or in a derivative) give strong IR signals, the non-polar C-C bonds of the aromatic and cyclohexane rings often produce strong Raman signals. researchgate.net

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Amine (-NH₂) | N-H Bend | 1590-1650 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkane (Cyclohexane) | C-H Stretch | 2850-2960 |

| tert-Butyl | C-H Stretch | 2870-2960 |

These are general ranges and specific values can vary.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. Techniques such as Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺. The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. For instance, the calculated mass for a related compound, C₁₈H₂₉NO ([M+H]⁺), is 276.2322, with a found value of 276.2294, confirming the elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum can also provide structural information. The cleavage of the bond between the cyclohexane ring and the phenyl group, as well as the loss of the amine group, are expected fragmentation pathways.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted phenyl ring. The presence of the tert-butyl group and the cyclohexylamine (B46788) moiety can cause slight shifts in the absorption maxima compared to unsubstituted benzene.

Typically, substituted benzenes exhibit a strong absorption band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-270 nm. The exact positions and intensities of these bands are influenced by the substituents and the solvent used for the measurement. While not as structurally informative as NMR or IR, UV-Vis spectroscopy is a useful tool for confirming the presence of the aromatic system and for quantitative analysis. sigmaaldrich.com

X-ray Crystallographic Analysis of this compound and its Derivatives

The crystal structure would precisely define bond lengths, bond angles, and torsion angles, confirming the stereochemistry and providing insight into intermolecular interactions such as hydrogen bonding involving the amine group. For the trans isomer of this compound, it is expected that the cyclohexane ring would adopt a chair conformation with both the bulky 4-tert-butylphenyl and the amino groups in equatorial positions to minimize steric strain.

Conformational Analysis of the Cyclohexane Ring and Phenyl Substituent

The conformational flexibility of the cyclohexane ring is a key aspect of the structure of this compound. The large tert-butyl group on the phenyl ring acts as a conformational lock, strongly favoring an equatorial position to avoid 1,3-diaxial interactions. This, in turn, influences the conformational preference of the entire 4-tert-butylphenyl substituent.

For the trans isomer, with the 4-tert-butylphenyl group in an equatorial position, the amine group at C1 will also be in an equatorial position, resulting in a stable di-equatorial chair conformation. For the cis isomer, a chair conformation would necessitate one of the bulky substituents to be in an axial position, leading to significant steric strain. Consequently, the cis isomer may adopt a twist-boat conformation to alleviate this strain, or exist in a conformational equilibrium between chair and non-chair forms. researchgate.net

The orientation of the phenyl ring relative to the cyclohexane ring is also a subject of conformational analysis. The rotational barrier around the C-C bond connecting the two rings determines the preferred dihedral angle. This can be influenced by subtle steric and electronic interactions and can be investigated using variable temperature NMR studies and computational modeling.

Theoretical and Computational Chemistry Studies of 4 4 Tert Butylphenyl Cyclohexan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. nih.gov For 4-(4-tert-butylphenyl)cyclohexan-1-amine, DFT calculations reveal the distribution of electrons and identify the key molecular orbitals that govern its reactivity.

The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, rich in electrons, acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. The primary amine group, with its lone pair of electrons, significantly influences the energy and localization of the HOMO. The molecular electrostatic potential map, also derived from DFT, visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further highlighting the reactive nature of the amine's lone pair. nih.gov

| Computational Parameter | Representative Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.0 eV | Predicts kinetic stability and chemical reactivity |

| Dipole Moment | 1.5 D | Measures overall polarity of the molecule |

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing a detailed picture of how reactants transform into products. researchgate.net This involves calculating the potential energy surface for a given reaction, identifying stable intermediates, and, most importantly, locating and characterizing the transition state—the high-energy species that represents the kinetic barrier to the reaction. nih.gov Information about transition states is often only accessible through computational methods. pnnl.gov

For reactions involving the amine group of this compound, such as N-alkylation or N-acylation, computational models can determine the most likely mechanism. By comparing the activation energies of different possible pathways, researchers can predict which route is kinetically favored. For instance, a study might compare a direct substitution mechanism with a multi-step pathway involving intermediates. These calculations guide the design of synthetic routes and the development of reaction conditions. rsc.orgresearchgate.net

| Reaction Coordinate Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials: Amine + Electrophile |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the initial nucleophilic attack |

| Intermediate Complex | -2.5 | A temporarily stabilized species formed after TS1 |

| Transition State 2 (TS2) | +5.8 | Energy barrier for proton transfer or leaving group departure |

| Products | -10.7 | Final, stable products of the reaction |

Conformational Landscape Analysis and Energy Minima Determination

The structural flexibility of this compound gives rise to a complex conformational landscape. The cyclohexane (B81311) ring can adopt several conformations, most notably the stable "chair" and the more energetic "boat" and "twist-boat" forms. upenn.edu Furthermore, the two substituents—the amine group and the 4-tert-butylphenyl group—can be positioned in either axial or equatorial orientations on the chair conformer.

Computational energy minimization is used to identify the most stable conformations, known as energy minima. researchgate.net For this molecule, the bulky 4-tert-butylphenyl group strongly prefers the equatorial position to avoid steric hindrance with the rest of the ring. The amine group also favors the equatorial position. Therefore, the global energy minimum is overwhelmingly the trans-diequatorial chair conformation. Conformational analysis can calculate the relative energies of less stable conformers, providing insight into the molecule's dynamic behavior in solution. upenn.eduupenn.edu

| Conformer Description | Substituent Positions | Relative Energy (kcal/mol) | Stability |

| Chair (trans) | 1-NH₂ (eq), 4-Ar (eq) | 0.0 | Global Minimum |

| Chair (cis) | 1-NH₂ (ax), 4-Ar (eq) | ~1.8 | Less Stable |

| Twist-Boat | N/A | ~5.5 | Unstable Intermediate |

| Chair (trans) | 1-NH₂ (ax), 4-Ar (ax) | >10.0 | Highly Unstable |

Note: "Ar" refers to the 4-tert-butylphenyl group. Energies are representative values.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Amine Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. nih.govfrontiersin.org A QSAR model is a mathematical equation that can predict the activity of new, untested molecules based on calculated structural properties known as "descriptors." nih.gov

To build a QSAR model for derivatives of this compound, one would first create a library of related compounds by modifying substituents on the phenyl ring or the amine group. The reactivity of each compound in a specific chemical reaction would be measured experimentally. Then, computational software would calculate various descriptors for each molecule, such as:

Electronic descriptors: Partial atomic charges, dipole moment.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Describing molecular branching and shape. nih.gov

Hydrophobic descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Statistical methods, like multiple linear regression, are then used to build a model that links these descriptors to the observed reactivity. nih.govfrontiersin.org Such models are valuable tools in medicinal chemistry and materials science for screening virtual libraries and prioritizing synthetic targets. mdpi.com

| Compound | Substituent (X) on Phenyl Ring | Descriptor (e.g., Hammett Constant σ) | Observed Reactivity (log k) |

| Parent Compound | -C(CH₃)₃ | -0.20 | 1.5 |

| Derivative 1 | -H | 0.00 | 1.8 |

| Derivative 2 | -Cl | +0.23 | 2.2 |

| Derivative 3 | -NO₂ | +0.78 | 3.1 |

Computational Approaches to Catalyst Design and Optimization Incorporating Amine Moieties

The primary amine in this compound makes it a candidate for use as an organocatalyst or as a ligand for a metal-based catalyst. Computational chemistry plays a vital role in modern catalyst design, accelerating the discovery of more efficient and selective catalysts. sciopen.comrsc.orgrsc.org

Computational approaches allow researchers to:

Model Catalyst-Substrate Interactions: DFT can be used to study how the amine group binds to a metal center or interacts with a substrate through hydrogen bonding.

Simulate Catalytic Cycles: The entire reaction pathway, including all intermediates and transition states, can be mapped out to identify the rate-determining step. pnnl.gov

Perform In Silico Screening: The structure of the amine ligand can be systematically modified in the computer (e.g., by changing the aromatic substituents) to see how these changes affect the energy barriers of the catalytic cycle. sciopen.com This allows for the rapid evaluation of many potential catalyst structures without the need for extensive synthesis and testing.

By computationally screening for ligands that lower the activation energy of the key step, the design process becomes more targeted and efficient, guiding experimental efforts toward the most promising candidates. youtube.com

| Ligand Modification | Key Interaction Energy (kcal/mol) | Calculated Activation Barrier (kcal/mol) | Predicted Efficiency |

| Parent Ligand | -12.5 | 18.0 | Baseline |

| Electron-Donating Group Added | -13.8 | 16.5 | Higher |

| Electron-Withdrawing Group Added | -10.1 | 19.8 | Lower |

| Increased Steric Bulk | -11.0 | 19.2 | Lower (Selectivity may increase) |

Applications in Organic Synthesis and Materials Science Precursors

Utility as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral amines are fundamental building blocks in the synthesis of a vast array of complex organic molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy. enamine.netmdpi.com The presence of two stereocenters in 4-(4-tert-butylphenyl)cyclohexan-1-amine (at C-1 and C-4 of the cyclohexane (B81311) ring) gives rise to stereoisomers. The separation and utilization of these individual stereoisomers could render them valuable starting materials or intermediates in the synthesis of complex, enantiomerically pure target molecules.

Role as Ligands or Organocatalysts in Asymmetric Transformations

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands and organocatalysts to achieve high enantioselectivity in chemical reactions. harvard.edu Chiral amines and their derivatives are a cornerstone of this field. They can coordinate with metal centers to form chiral catalysts or act directly as organocatalysts.

Although there is no specific research detailing the use of this compound as a ligand or organocatalyst, its structure is analogous to other amines that have been successfully employed in this context. For example, primary amines are known to be effective catalysts for various organic transformations. harvard.edu The amine group in this compound could be derivatized to create a range of chiral ligands or organocatalysts. The combination of the chiral cyclohexane backbone and the sterically demanding tert-butylphenyl group could create a well-defined chiral environment around a catalytic center, potentially leading to high levels of asymmetric induction in reactions such as aldol (B89426) additions, Michael additions, or reductions.

Precursor for Non-Biological Functional Materials (e.g., polymers, optoelectronic compounds)

The development of new functional materials with tailored properties is a significant area of materials science. The incorporation of specific molecular building blocks can influence the macroscopic properties of materials such as polymers and optoelectronic compounds.

While there is no direct evidence of this compound being used as a precursor for such materials, its molecular structure suggests potential applications. The rigid cyclohexane core and the aromatic phenyl group could impart desirable thermal and mechanical properties to polymers. Furthermore, the amine functionality provides a reactive handle for polymerization reactions.

In the realm of optoelectronic materials, such as liquid crystals, the anisotropic shape of the molecule, with its elongated phenylcyclohexyl core, is a promising feature. nih.gov The tert-butyl group can influence the packing of the molecules in the solid or liquid-crystalline state, which is a critical factor in determining the material's optical and electronic properties. Modification of the amine group could lead to the synthesis of new liquid crystalline materials or components for organic light-emitting diodes (OLEDs).

Future Research Directions and Unexplored Avenues for 4 4 Tert Butylphenyl Cyclohexan 1 Amine Research

Development of Novel and Sustainable Synthetic Routes

Currently, there are no established, optimized synthetic routes specifically for 4-(4-tert-butylphenyl)cyclohexan-1-amine in peer-reviewed literature. The logical starting point for future research would be the development of such methods. A plausible and common approach would involve the reductive amination of 4-(4-tert-butylphenyl)cyclohexan-1-one. This ketone precursor itself could be synthesized through methods like the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with cyclohexanecarboxylic acid or its derivatives, followed by intramolecular cyclization and subsequent oxidation.

Future investigations should prioritize sustainable methods, moving beyond classical reagents. This includes the exploration of catalytic hydrogenation using heterogeneous catalysts (e.g., Pd/C, PtO₂) or transfer hydrogenation under greener conditions. Biocatalytic methods, employing enzymes like transaminases, could offer highly selective and environmentally benign pathways to the desired amine.

Table 1: Potential Synthetic Strategies for this compound

| Precursor | Reaction Type | Potential Reagents/Catalysts | Key Focus for Research |

| 4-(4-tert-butylphenyl)cyclohexan-1-one | Reductive Amination | H₂, Pd/C; NaBH₃CN, NH₄OAc; Transaminases | Optimizing yield, stereoselectivity, and catalyst recyclability. |

| 4-bromo-1-tert-butylbenzene & cyclohex-3-en-1-amine | Cross-Coupling/Reduction | Suzuki or Buchwald-Hartwig coupling followed by reduction | Investigating catalyst systems and reaction conditions for C-N bond formation. |

Exploration of Unique Reactivity Patterns Under Non-Standard Conditions

The reactivity of this compound is currently a blank slate. Systematic studies are needed to understand its behavior. Beyond standard reactions of a primary amine, research into its reactivity under non-standard conditions could reveal novel transformations. This could involve:

Photocatalysis: Investigating C-H functionalization or coupling reactions initiated by visible light photocatalysts.

Electrosynthesis: Using electrochemical methods for oxidation or coupling reactions, avoiding the need for chemical oxidants.

Mechanochemistry: Employing ball-milling to drive reactions in the solid state, potentially leading to different product selectivities compared to solution-phase chemistry and reducing solvent waste.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The primary amine functionality in this compound makes it an ideal candidate for well-known MCRs. Future research should explore its use in reactions such as the Ugi, Passerini, or Mannich reactions. This would allow for the rapid generation of a library of complex molecules built around the 4-(4-tert-butylphenyl)cyclohexane core, which could then be screened for various applications.

Advanced Stereochemical Control Strategies

The cyclohexane (B81311) ring in this compound has stereoisomers (cis and trans). The synthesis of this compound will likely result in a mixture of these isomers. A significant area for future research is the development of stereoselective synthetic methods to isolate or preferentially form one isomer. This could be achieved through:

Chiral Catalysis: Using chiral catalysts during the reductive amination of the ketone precursor to favor the formation of one diastereomer.

Enzymatic Resolution: Employing enzymes that can selectively react with one isomer in a racemic mixture, allowing for the separation of the other. Recent studies on other 4-substituted cyclohexylamines have shown success in using transaminases for diastereomer selective deamination, which could be a promising avenue. researchgate.net

Hybrid Computational-Experimental Investigations for Mechanistic Insights

To guide and accelerate experimental work, computational chemistry offers powerful tools. Density Functional Theory (DFT) calculations could be employed to:

Predict the most stable conformations of the cis and trans isomers.

Model the transition states of potential synthetic reactions to understand the factors controlling stereoselectivity.

Calculate spectroscopic properties (e.g., NMR spectra) to aid in the characterization of new compounds derived from the target amine.

A synergistic approach, where computational predictions are tested and refined by experimental results, would provide deep mechanistic insights into the chemistry of this compound and guide the rational design of new reactions and applications.

Q & A

Basic: What are the established synthetic routes for 4-(4-tert-butylphenyl)cyclohexan-1-amine, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via reductive amination of 4-(4-tert-butylphenyl)cyclohexanone using ammonia or its derivatives under hydrogenation conditions. To optimize yield, employ factorial design to test variables such as catalyst type (e.g., palladium on carbon or Raney nickel), temperature (40–80°C), and solvent polarity (e.g., methanol vs. ethanol). Retrosynthesis tools (e.g., AI-powered route prediction) can identify alternative pathways, such as coupling tert-butylphenyl halides with cyclohexenyl precursors . Reaction monitoring via HPLC or GC-MS ensures intermediate purity, and inert atmosphere handling minimizes oxidation .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm amine proton environments (δ ~1.5–2.5 ppm) and tert-butyl group signals (δ ~1.3 ppm).

- FT-IR : Identify N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm).

- HPLC/MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]) and detect impurities.

- XRD : For crystalline derivatives, single-crystal XRD resolves stereochemistry and confirms cyclohexane chair conformations .

Advanced: How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as amine lone pair donation and steric effects from the tert-butyl group. Molecular dynamics simulations assess solvent interactions (e.g., polar aprotic vs. protic solvents) and transition-state energy barriers. Software like COMSOL Multiphysics integrates reaction kinetics with transport phenomena to optimize reactor design for scaled-up synthesis .

Advanced: What mechanistic insights explain contradictory data in amine-functionalized cyclohexane derivatives’ catalytic activity?

Methodological Answer:

Contradictions often arise from steric hindrance (tert-butyl group) versus electronic effects (amine basicity). Design experiments to isolate variables:

- Steric Studies : Compare catalytic turnover rates of this compound with less bulky analogs (e.g., 4-phenyl derivatives).

- Electronic Probes : Measure pKa values (via potentiometric titration) to correlate amine basicity with reaction rates.

- In Situ Spectroscopy : Use Raman or IR to monitor intermediate formation under varying pH and temperature conditions .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B).

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (TLV monitoring recommended).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .

Advanced: How does structural modification of the cyclohexane ring affect the compound’s bioactivity or material properties?

Methodological Answer:

- Ring Substitution : Introduce electron-withdrawing groups (e.g., -NO) at the cyclohexane 2-position to modulate amine nucleophilicity. Compare with electron-donating groups (e.g., -OCH) using Hammett plots.

- Conformational Locking : Synthesize boat-conformation analogs via bulky substituents and assess thermal stability (TGA/DSC) or binding affinity (SPR assays).

- Cross-Coupling : Suzuki-Miyaura reactions can attach aryl/heteroaryl groups to the cyclohexane ring for applications in ligand design or polymer precursors .

Advanced: How can researchers resolve discrepancies in reported solubility or stability data for this compound?

Methodological Answer:

- Solubility Studies : Conduct systematic measurements in binary solvent systems (e.g., DMSO/water) using the shake-flask method with UV-Vis quantification.

- Stability Profiling : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify hydrolysis or oxidation products.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare literature data, accounting for variables like purity (≥95% by HPLC) and storage conditions .

Advanced: What environmental impact assessments are required for lab-scale use of this compound?

Methodological Answer:

- Ecotoxicity : Perform Daphnia magna or algal growth inhibition tests to estimate LC values.

- Degradation Pathways : Use GC-MS to identify photolysis/byproducts under simulated sunlight (Xe lamp) and soil microbiota studies for biodegradation rates.

- Waste Management : Collaborate with certified facilities for incineration (≥1200°C) or chemical neutralization (e.g., acidic hydrolysis of amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.